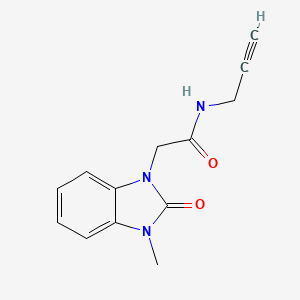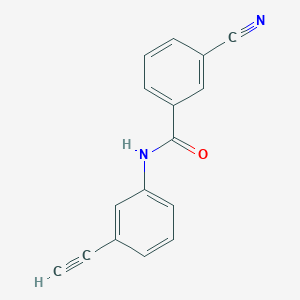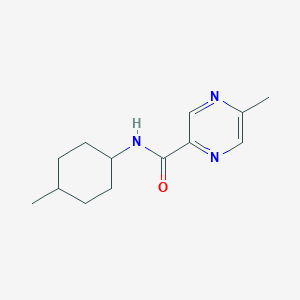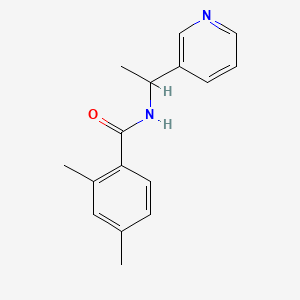
6-methoxy-N-propan-2-ylquinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N-propan-2-ylquinoline-2-carboxamide, also known as MPQC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPQC is a quinoline derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 6-methoxy-N-propan-2-ylquinoline-2-carboxamide involves its binding to the α4β2 subtype of nicotinic acetylcholine receptors. This binding leads to activation of the receptor and subsequent release of neurotransmitters such as dopamine and acetylcholine. The activation of these receptors has been reported to enhance cognitive function and improve memory.
Biochemical and Physiological Effects
6-methoxy-N-propan-2-ylquinoline-2-carboxamide has been reported to have various biochemical and physiological effects, including enhancement of cognitive function and memory. It has also been reported to have neuroprotective effects and to improve motor function in animal models of Parkinson's disease. Additionally, 6-methoxy-N-propan-2-ylquinoline-2-carboxamide has been shown to inhibit the proliferation of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-methoxy-N-propan-2-ylquinoline-2-carboxamide in lab experiments is its selectivity for the α4β2 subtype of nicotinic acetylcholine receptors. This selectivity allows for more specific targeting of these receptors and reduces the potential for off-target effects. However, one limitation of using 6-methoxy-N-propan-2-ylquinoline-2-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for 6-methoxy-N-propan-2-ylquinoline-2-carboxamide research, including its potential use as a therapeutic agent for cognitive disorders such as Alzheimer's disease. Additionally, further studies are needed to investigate the neuroprotective effects of 6-methoxy-N-propan-2-ylquinoline-2-carboxamide and its potential use in the treatment of Parkinson's disease. Furthermore, the development of new methods for synthesizing 6-methoxy-N-propan-2-ylquinoline-2-carboxamide with improved solubility and selectivity could lead to new applications in scientific research.
Méthodes De Synthèse
6-methoxy-N-propan-2-ylquinoline-2-carboxamide can be synthesized using various methods, including the reaction of 6-methoxyquinoline-2-carboxylic acid with isopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 6-methoxy-2-nitrobenzoic acid with isopropylamine followed by reduction of the nitro group using hydrogen gas and palladium on carbon. These methods have been reported to produce high yields of 6-methoxy-N-propan-2-ylquinoline-2-carboxamide.
Applications De Recherche Scientifique
6-methoxy-N-propan-2-ylquinoline-2-carboxamide has been used in scientific research for various purposes, including as a fluorescent probe for imaging of biological tissues and cells. It has also been used as a tool for studying the function of nicotinic acetylcholine receptors in the brain. 6-methoxy-N-propan-2-ylquinoline-2-carboxamide has been reported to selectively bind to the α4β2 subtype of nicotinic acetylcholine receptors, which are involved in cognitive processes such as learning and memory.
Propriétés
IUPAC Name |
6-methoxy-N-propan-2-ylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)15-14(17)13-6-4-10-8-11(18-3)5-7-12(10)16-13/h4-9H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYHAVVEWCRUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC2=C(C=C1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-propan-2-ylquinoline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Chlorophenyl)-4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7457727.png)

![1-(3-fluoro-4-methoxyphenyl)-N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B7457731.png)









